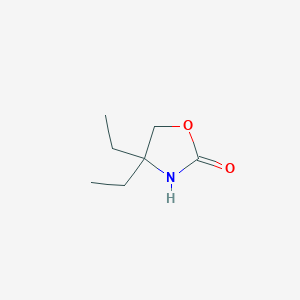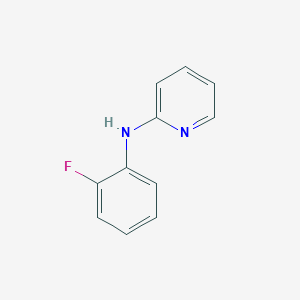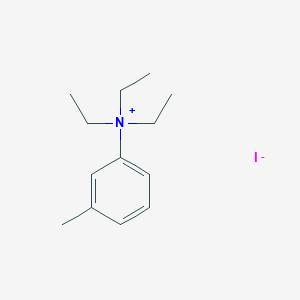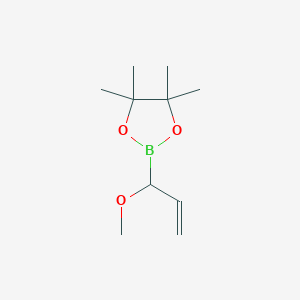
4,4-Diethyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as scaffolds for drug development .
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Diethyl-2-oxazolidinone can be synthesized through various methods. One common approach involves the reaction of diethylamine with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:
- Diethylamine is reacted with ethylene carbonate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the oxazolidinone ring.
- The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4,4-Diethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives .
科学研究应用
4,4-Diethyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Diethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit. This prevents the formation of a functional 70S initiation complex, thereby blocking protein synthesis . The compound’s ability to form hydrogen bonds with amino acid residues contributes to its efficacy .
相似化合物的比较
Linezolid: A well-known oxazolidinone antibiotic with similar structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 4,4-Diethyl-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
属性
CAS 编号 |
102074-45-3 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
4,4-diethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI 键 |
SOUYHQNDZKGIQU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(=O)N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)

![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)

